(E)-2-Propylhept-2-en-1-ol

Catalog No.
S13275043
CAS No.
41625-15-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-Propylhept-2-en-1-ol

CAS Number

41625-15-4

Product Name

(E)-2-Propylhept-2-en-1-ol

IUPAC Name

(E)-2-propylhept-2-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h8,11H,3-7,9H2,1-2H3/b10-8+

InChI Key

BUHGPTZACAIKST-CSKARUKUSA-N

Canonical SMILES

CCCCC=C(CCC)CO

Isomeric SMILES

CCCC/C=C(\CCC)/CO

(E)-2-Propylhept-2-en-1-ol is an organic compound classified as an unsaturated alcohol. Its molecular formula is C10H20OC_{10}H_{20}O, and it has a molecular weight of approximately 156.268 g/mol. The compound features a double bond between the second and third carbon atoms in its heptane chain, which contributes to its unique reactivity and properties. The compound is also known by various synonyms, including 2-propylhept-2-en-1-ol and (E)-2-propyl-2-hepten-1-ol, and is listed under the CAS number 41625-15-4 .

Characteristic of both alcohols and alkenes:

  • Esterification: Reacts with acids to form esters.
  • Hydrogenation: Can be hydrogenated to form saturated alcohols.
  • Oxidation: Can be oxidized to yield aldehydes or ketones depending on reaction conditions.
  • Elimination Reactions: Under certain conditions, it can undergo dehydration to form alkenes.

The presence of the double bond allows for additional reactions typical of alkenes, such as electrophilic addition .

Research into the biological activity of (E)-2-propylhept-2-en-1-ol is limited but indicates potential applications in the fragrance industry due to its pleasant odor profile. Alcohols in this class often exhibit antimicrobial properties, which could be relevant for use in personal care products or as preservatives in food . The specific biological mechanisms and effects on human health require further investigation.

Several methods can be employed to synthesize (E)-2-propylhept-2-en-1-ol:

  • Alkene Hydroboration-Oxidation: Starting from a suitable alkene, hydroboration followed by oxidation can yield the corresponding alcohol.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds can lead to the formation of alcohols.
  • Dehydration of Alcohols: Starting from a saturated alcohol, dehydration can yield (E)-2-propylhept-2-en-1-ol under acidic conditions.

These methods highlight the versatility of synthetic routes available for producing this compound .

(E)-2-propylhept-2-en-1-ol has several applications:

  • Fragrance Industry: Utilized as a scent component in perfumes and cosmetics due to its appealing aroma.
  • Flavoring Agent: Potentially used in food products for flavor enhancement.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds.

The compound's unique structure allows it to be a valuable asset in various formulations within these industries .

When comparing (E)-2-propylhept-2-en-1-ol with similar compounds, several notable substances arise:

Compound NameMolecular FormulaKey Features
1-Octen-3-olC8H16OUnsaturated alcohol with a shorter chain
(E)-Hex-2-en-1-olC6H12OSimilar structure but shorter carbon chain
3-Hexen-1-olC6H12OAnother unsaturated alcohol with different placement of double bond
3-Octen-1-olC8H16OSimilar functional group but longer carbon chain

Uniqueness: The unique feature of (E)-2-propylhept-2-en-1-ol lies in its specific carbon chain length and position of the double bond, which distinguishes it from other unsaturated alcohols. This structural configuration may impart distinct physical properties and reactivity patterns not observed in shorter or differently substituted analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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